5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a chlorine atom, and a pyrrolidinyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenyl-4-chloropyrimidine.
Substitution Reaction: The 2-phenyl-4-chloropyrimidine undergoes a nucleophilic substitution reaction with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in solvents like DMF or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
5-Chloro-2-phenylpyrimidine: Lacks the pyrrolidinyl group, which may influence its pharmacokinetic properties and target specificity.
4-(Pyrrolidin-1-yl)pyrimidine: Lacks both the phenyl and chlorine substituents, resulting in different biological and chemical properties.
Uniqueness
5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties can influence its binding affinity to biological targets, its solubility, and its overall pharmacological profile .
Properties
CAS No. |
823796-13-0 |
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Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
5-chloro-2-phenyl-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C14H14ClN3/c15-12-10-16-13(11-6-2-1-3-7-11)17-14(12)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
DRLOHNZBYDVITE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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